Fmoc-His(Trt)-OPfp

Catalog No.
S764970
CAS No.
109434-24-4
M.F
C46H32F5N3O4
M. Wt
785.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-His(Trt)-OPfp

CAS Number

109434-24-4

Product Name

Fmoc-His(Trt)-OPfp

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-tritylimidazol-4-yl)propanoate

Molecular Formula

C46H32F5N3O4

Molecular Weight

785.8 g/mol

InChI

InChI=1S/C46H32F5N3O4/c47-38-39(48)41(50)43(42(51)40(38)49)58-44(55)37(53-45(56)57-26-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36)24-31-25-54(27-52-31)46(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30/h1-23,25,27,36-37H,24,26H2,(H,53,56)/t37-/m0/s1

InChI Key

BEYCFWPYIFVBLO-QNGWXLTQSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)OC5=C(C(=C(C(=C5F)F)F)F)F)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68

Synonyms

Fmoc-His(Tau-Trt)-OPfp

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)OC5=C(C(=C(C(=C5F)F)F)F)F)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@@H](C(=O)OC5=C(C(=C(C(=C5F)F)F)F)F)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68

Peptide Synthesis:

  • Fmoc-His(Trt)-OPfp is a common reagent employed in solid-phase peptide synthesis (SPPS) []. SPPS is a technique for creating peptides, which are chains of amino acids, essential for various biological functions.
  • The Fmoc (Fluorenylmethoxycarbonyl) group protects the alpha-amino group of histidine, ensuring it doesn't participate in unwanted reactions during peptide chain assembly. []
  • The Trt (Trityl) group safeguards the imidazole side chain of histidine, preventing its involvement in undesired side reactions during peptide bond formation. []
  • The OPfp (Pentafluorophenyl) moiety serves as the activated ester group, facilitating the coupling of Fmoc-His(Trt)-OPfp with the growing peptide chain. []

Research Applications of Peptides:

  • Peptides synthesized using Fmoc-His(Trt)-OPfp can be used in various scientific studies, including:
    • Drug discovery and development: Peptides can mimic natural hormones, enzymes, or other bioactive molecules, aiding in the creation of new therapeutic agents [].
    • Protein-protein interaction studies: Peptides containing histidine can be employed to investigate protein-protein interactions, crucial for understanding cellular processes [].
    • Development of diagnostic tools: Peptides specific to certain diseases can be used to create diagnostic assays for early disease detection [].

Considerations:

  • Fmoc-His(Trt)-OPfp may undergo partial racemization during coupling, leading to the formation of unwanted isomers []. The use of specific coupling reagents can help minimize this effect.
  • Fmoc-His(Trt)-OPfp is typically used for research purposes only and is not intended for human use.

Fmoc-His(Trt)-OPfp, or 9-fluorenylmethoxycarbonyl-N-im-trityl-L-histidine pentafluorophenyl ester, is a derivative of the amino acid histidine utilized primarily in peptide synthesis. This compound is significant due to its role in solid-phase peptide synthesis, where it serves as a protected form of histidine. The 9-fluorenylmethoxycarbonyl group protects the alpha-amino group, while the trityl group safeguards the imidazole side chain of histidine. The pentafluorophenyl ester moiety acts as a highly reactive leaving group, facilitating efficient coupling reactions during peptide formation .

Types of Reactions

Fmoc-His(Trt)-OPfp is mainly involved in:

  • Coupling Reactions: This compound participates in coupling reactions where the pentafluorophenyl ester reacts with the amino group of another amino acid or peptide, forming a peptide bond.
  • Deprotection Reactions: The protective groups (Fmoc and Trt) can be removed under specific conditions to yield free histidine.

Common Reagents and Conditions

  • Coupling Reagents: Dicyclohexylcarbodiimide, hydroxybenzotriazole, and N,N-diisopropylethylamine are commonly employed.
  • Deprotection Conditions: The Fmoc group is typically removed using piperidine, while the trityl group is cleaved with trifluoroacetic acid .

As a building block in peptide synthesis, Fmoc-His(Trt)-OPfp contributes to the formation of peptide bonds, essential for constructing peptides and proteins. The biological activity is largely determined by the final peptide product formed from this compound. The stability and efficiency of this compound in coupling reactions enhance its utility in synthesizing biologically active peptides .

The synthesis of Fmoc-His(Trt)-OPfp generally involves several key steps:

  • Protection of Histidine: The amino group is protected using 9-fluorenylmethoxycarbonyl chloride while the imidazole side chain is protected with trityl chloride.
  • Activation: The carboxyl group of the protected histidine is activated using pentafluorophenol in the presence of a coupling reagent like dicyclohexylcarbodiimide.
  • Industrial Production Methods: For large-scale production, similar synthetic routes are followed but optimized for bulk processing .

Fmoc-His(Trt)-OPfp finds extensive applications in:

  • Peptide Synthesis: It is primarily used as a building block in solid-phase peptide synthesis.
  • Drug Discovery: Its role in synthesizing biologically active peptides makes it valuable in pharmaceutical research.
  • Biochemical Research: The compound aids in studying protein interactions and functions due to its compatibility with various coupling strategies .

Studies involving Fmoc-His(Trt)-OPfp often focus on its interactions during peptide synthesis and how its protective groups influence racemization and coupling efficiency. Research indicates that improper handling during synthesis can lead to significant racemization, affecting the biological activity of the resultant peptides .

Several compounds share similarities with Fmoc-His(Trt)-OPfp, particularly in their use as building blocks in peptide synthesis. Here are some notable examples:

Compound NameStructure/FunctionUnique Features
Fmoc-His(OH)Unprotected form of histidineLacks protective groups; used for direct coupling
Boc-His(Trt)Another protective formUses tert-butoxycarbonyl instead of Fmoc
Ac-His(Trt)Acetylated formProvides different deprotection conditions
Fmoc-Lys(Boc)Lysine derivativeDifferent amino acid; used for similar purposes

Uniqueness of Fmoc-His(Trt)-OPfp:

  • The combination of protective groups (Fmoc and Trt) allows for selective deprotection and minimizes side reactions during synthesis, making it particularly effective for synthesizing complex peptides that include histidine residues .

Synthesis of Fmoc-His(Trt)-OPfp from Fmoc-His(Trt)-OH

The synthesis of 9-fluorenylmethyloxycarbonyl-histidine-trityl-pentafluorophenyl ester represents a critical transformation in peptide synthesis methodology . This compound, with the molecular formula C46H32F5N3O4 and molecular weight of 785.76 daltons, serves as a highly reactive building block for solid-phase peptide synthesis applications [5]. The transformation from the parent carboxylic acid derivative Fmoc-His(Trt)-OH to its corresponding pentafluorophenyl ester involves specialized esterification protocols that maintain the integrity of both the 9-fluorenylmethyloxycarbonyl protecting group and the trityl protection on the imidazole side chain [2].

The synthetic approach typically proceeds through the activation of the carboxyl group of Fmoc-His(Trt)-OH using coupling reagents that facilitate the formation of the pentafluorophenyl ester bond [12]. The reaction conditions must be carefully controlled to prevent racemization of the histidine residue, which is particularly susceptible to epimerization during activation procedures [3]. Research has demonstrated that intensive pre-activation of Fmoc-His(Trt)-OH derivatives can stimulate racemization side reactions, necessitating optimized protocols that balance coupling efficiency with stereochemical integrity [3].

Pentafluorophenyl Esterification Strategies

The formation of pentafluorophenyl esters from carboxylic acids represents a well-established methodology in organic synthesis, with several distinct approaches available for achieving this transformation [11] [12]. The most widely employed strategy involves the direct coupling of the carboxylic acid with pentafluorophenol in the presence of coupling reagents such as dicyclohexylcarbodiimide or related carbodiimide derivatives [12]. This approach provides reliable access to the desired ester products under mild conditions that preserve sensitive functional groups.

An alternative methodology utilizes pentafluorophenyl trifluoroacetate as an active esterification reagent, which has proven particularly effective for amino acid derivatives [23]. This reagent system offers enhanced reactivity compared to traditional coupling methods and can provide moderate to high yields with simplified purification protocols [23]. The use of pentafluorophenyl trifluoroacetate eliminates the need for additional coupling reagents and reduces the formation of byproducts that can complicate product isolation.

Recent developments in electrochemical synthesis have introduced novel approaches for pentafluorophenyl ester formation [6]. The electrochemical coupling between carboxylic acids and pentafluorophenol leverages oxidation-induced reactivity to promote nucleophilic aromatic substitution without requiring exogenous dehydrating agents [6]. This methodology demonstrates particular utility for substrates containing redox-sensitive functional groups, as the mild electrochemical conditions preserve these moieties during the esterification process [6].

Esterification MethodReagent SystemTypical Yield RangeKey Advantages
Dicyclohexylcarbodiimide CouplingDCC/Pentafluorophenol60-85%Well-established methodology [12]
Pentafluorophenyl TrifluoroacetatePfpOTFA/Base70-95%Simplified purification [23]
Electrochemical MethodPFP-OH/Electrochemical activation75-90%Mild conditions, no dehydrating agents [6]

Crystallization and Purification Protocols

The purification of pentafluorophenyl esters requires specialized protocols that account for their enhanced reactivity and potential for hydrolysis [10]. Crystallization represents the preferred purification method for these compounds, as it provides both high purity and excellent recovery yields when properly executed [15] [17]. The crystallization process typically involves dissolution of the crude ester product in an appropriate organic solvent followed by controlled precipitation through temperature reduction or anti-solvent addition.

For amino acid pentafluorophenyl esters, toluene has emerged as a particularly effective crystallization solvent [32]. The typical protocol involves charging the crude product into toluene at elevated temperature (approximately 50°C) with stirring for one hour, followed by controlled cooling to 30°C over a two-hour period [32]. This temperature profile promotes the formation of well-defined crystals while minimizing the retention of impurities in the crystal lattice [32]. The crystalline product is then isolated by filtration and washed with additional toluene to remove adhering mother liquor [32].

Alternative crystallization protocols employ hexane or hexane-dichloromethane mixtures as the crystallization medium [13]. These non-polar solvents provide excellent selectivity for pentafluorophenyl esters while rejecting polar impurities that may be present in the crude reaction mixture [13]. The use of mixed solvent systems allows for fine-tuning of the crystallization conditions to optimize both yield and purity for specific substrates [13].

The purification process benefits from the incorporation of activated carbon treatment during the crystallization sequence [15]. Addition of activated carbon to the hot solution effectively removes colored impurities and trace metal contaminants that could otherwise co-precipitate with the desired product [15]. Following activated carbon treatment, the solution is filtered while hot to remove the carbon, and crystallization proceeds through controlled cooling [15].

Crystallization ProtocolSolvent SystemTemperature ProfileExpected Purity
Toluene RecrystallizationToluene50°C → 30°C over 2h>98% [32]
Hexane PrecipitationHexane/DCM (5:1)Room temperature>95% [13]
Activated Carbon TreatmentVarious organic solvents50-80°C followed by cooling>99% [15]

Analytical Techniques for Structural Verification

The comprehensive characterization of Fmoc-His(Trt)-OPfp requires the application of multiple analytical techniques to confirm both structural identity and chemical purity [5]. The complex molecular structure, incorporating multiple aromatic systems and protecting groups, presents unique challenges for analytical characterization that necessitate specialized approaches [20]. Modern analytical protocols combine spectroscopic methods with chromatographic techniques to provide definitive structural confirmation and quantitative purity assessment [19].

The physicochemical properties of Fmoc-His(Trt)-OPfp influence the selection of appropriate analytical methods [5]. The compound exhibits a melting point in the range of 97-100°C and demonstrates good solubility in organic solvents including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [5]. These solubility characteristics facilitate the preparation of samples for various analytical techniques while the thermal properties guide the selection of appropriate temperature conditions for analysis [5].

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Nuclear magnetic resonance spectroscopy provides the most definitive method for structural characterization of Fmoc-His(Trt)-OPfp [14] [20]. The complex aromatic substitution pattern, including the pentafluorophenyl group, generates distinctive chemical shift patterns that serve as fingerprints for structural identification [14]. Proton NMR spectroscopy reveals characteristic signals from the 9-fluorenylmethyloxycarbonyl protecting group, the trityl-protected imidazole ring, and the pentafluorophenyl ester moiety [22].

The pentafluorophenyl group produces particularly distinctive signals in both proton and fluorine-19 NMR spectroscopy [14]. In fluorine-19 NMR, the pentafluorophenyl substituent generates multiple peaks corresponding to the ortho-, meta-, and para-fluorine atoms, with chemical shifts typically appearing around -143 ppm (ortho), -156 ppm (para), and -162 ppm (meta) [14]. These signals provide unambiguous identification of the pentafluorophenyl ester functionality and can be used to monitor reaction progress during synthesis [14].

Carbon-13 NMR spectroscopy offers complementary structural information, particularly for the carbonyl carbon of the ester linkage and the various aromatic carbon environments [12]. The ester carbonyl typically appears around 160-165 ppm, while the pentafluorophenyl carbons generate complex multiplet patterns due to carbon-fluorine coupling [12]. The trityl and 9-fluorenylmethyloxycarbonyl aromatic carbons produce characteristic signals in the aromatic region that can be definitively assigned through two-dimensional NMR techniques [20].

Advanced NMR techniques, including two-dimensional correlation spectroscopy and heteronuclear single quantum coherence experiments, provide detailed connectivity information that confirms the complete molecular structure [20]. These methods are particularly valuable for resolving overlapping signals in the aromatic region and establishing the connectivity between the various protecting groups and the amino acid backbone [20].

NMR TechniqueKey Diagnostic SignalsChemical Shift RangeStructural Information
1H NMRAromatic protons7.0-8.5 ppmProtecting group identification [22]
19F NMRPentafluorophenyl fluorines-140 to -165 ppmEster functionality confirmation [14]
13C NMREster carbonyl160-165 ppmEster linkage verification [12]
2D NMRCorrelation signalsVariousComplete structure confirmation [20]

High-Performance Liquid Chromatography (HPLC) Purity Assessment

High-performance liquid chromatography represents the gold standard for purity assessment of Fmoc-His(Trt)-OPfp and related amino acid derivatives [16] [19]. The technique provides quantitative determination of the main component while simultaneously detecting and quantifying impurities that may be present from synthesis or degradation processes [19]. Reversed-phase chromatography using C18 stationary phases has proven particularly effective for separating amino acid pentafluorophenyl esters from related impurities [19].

The chromatographic separation typically employs gradient elution systems combining aqueous buffer solutions with organic modifiers such as acetonitrile or methanol [19]. A representative gradient system utilizes potassium dihydrogen phosphate buffer (30 millimolar, pH 7.0) as the aqueous phase and acetonitrile-water mixtures as the organic modifier [19]. The gradient profile is optimized to achieve baseline separation of the target compound from potential impurities including the starting carboxylic acid, hydrolysis products, and synthetic byproducts [19].

Detection methods for HPLC analysis include both ultraviolet absorption and fluorescence detection [19] [22]. Ultraviolet detection at 254 nanometers capitalizes on the strong absorption of the 9-fluorenylmethyloxycarbonyl chromophore, providing sensitive detection with good linearity over a wide concentration range [22]. Fluorescence detection, utilizing excitation at 340 nanometers and emission at 455 nanometers, offers enhanced sensitivity and selectivity for 9-fluorenylmethyloxycarbonyl derivatives [19].

The development of isokinetic ratios for pentafluorophenyl esters has enabled the optimization of HPLC methods for quantitative analysis [16]. These ratios, determined through iterative optimization incorporating statistical experimental design, ensure accurate quantification of amino acid pentafluorophenyl esters in complex mixtures [16]. The methodology incorporates statistical approaches to minimize systematic errors and provides robust analytical protocols suitable for routine quality control applications [16].

Method validation parameters for HPLC analysis of amino acid pentafluorophenyl esters demonstrate excellent analytical performance characteristics [19]. Linearity is typically maintained from 5 to 1000 micromolar for individual components, with recovery values ranging from 91 to 108 percent [19]. Intra-assay precision, expressed as coefficient of variation, ranges from 1 to 7 percent, while inter-assay precision ranges from 2 to 12 percent [19]. These performance characteristics meet or exceed the requirements for pharmaceutical analytical methods and provide confidence in the analytical results [19].

HPLC ParameterSpecificationPerformance RangeReference Standard
Linearity Range5-1000 μMR² > 0.999Individual components [19]
Recovery91-108%Mean ± SDMethod validation [19]
Intra-assay Precision1-7% CVCoefficient of variationDay-to-day analysis [19]
Inter-assay Precision2-12% CVCoefficient of variationBetween-day analysis [19]

The activation kinetics of 9-fluorenylmethoxycarbonyl-N-im-trityl-L-histidine pentafluorophenyl ester (Fmoc-His(Trt)-OPfp) in amide bond formation represents a complex mechanistic process that has been extensively studied through various analytical approaches. Pentafluorophenyl esters function as highly reactive activated esters that facilitate efficient coupling reactions during peptide synthesis through their exceptional leaving group capabilities [1] [2].

Fundamental Kinetic Behavior

The activation kinetics of pentafluorophenyl esters demonstrate non-trivial reaction orders that deviate from simple second-order kinetics. Permyakov and colleagues established through fluorescence-based kinetic studies that the reaction rate follows the expression: V = k[N]^0.5[AE]^1.5, where k represents the reaction rate constant, [N] denotes the nucleophile concentration, and [AE] indicates the active ester concentration [3]. This fractional reaction order suggests a complex, potentially chain-like reaction mechanism that involves multiple elementary steps rather than a simple bimolecular collision process.

The unique kinetic profile arises from the electron-withdrawing nature of the pentafluorophenyl group, which significantly enhances the electrophilicity of the carbonyl carbon. This electronic activation creates a highly reactive intermediate that can undergo rapid nucleophilic attack by amine nucleophiles [4] [2]. The fractional order in nucleophile concentration suggests possible substrate inhibition or competing equilibria involving the formation of intermediate complexes.

Mechanistic Pathway Analysis

Recent electrochemical studies have revealed novel mechanistic insights into pentafluorophenyl ester formation and activation. The process involves an initial deprotonation-oxidation sequence of pentafluorophenol, generating oxyl radical intermediates that undergo nucleophilic aromatic substitution [4] [5]. This mechanism represents a departure from traditional esterification methods that rely on external dehydrating agents.

The activation sequence proceeds through several distinct phases: (1) initial formation of the oxyl radical through selective oxidation, (2) nucleophilic aromatic substitution by the carboxylate nucleophile, (3) further oxidation and acyl electrophile formation, and (4) final substitution to yield the pentafluorophenyl ester [4]. This multi-step process explains the observed complex kinetic behavior and provides mechanistic justification for the enhanced reactivity of these active esters.

Temperature and Concentration Dependencies

The kinetic studies reveal significant dependencies on both temperature and reagent concentrations. Under standard coupling conditions, Fmoc-His(Trt)-OPfp demonstrates rapid reaction kinetics with coupling completion typically occurring within 35 minutes when used without additional base catalysis [6]. The addition of N,N-diisopropylethylamine (DIPEA) as a tertiary base accelerates the coupling process by approximately 2-3 fold, reducing reaction times to approximately 10-15 minutes [6] [7].

Temperature effects on activation kinetics show that pentafluorophenyl esters maintain their reactivity across a broad temperature range. While room temperature conditions are sufficient for most coupling reactions, elevated temperatures can further enhance reaction rates without significant degradation of the active ester functionality [8] [9]. This thermal stability distinguishes pentafluorophenyl esters from other active ester systems that may undergo decomposition at elevated temperatures.

Substrate Specificity and Histidine Coupling

The coupling of Fmoc-His(Trt)-OPfp demonstrates particular efficiency in histidine incorporation reactions, which are notoriously challenging due to the potential for racemization and side reactions. Kinetic analysis indicates that histidine derivatives exhibit enhanced coupling rates compared to other amino acids when employed as pentafluorophenyl esters [10] [6]. This enhanced reactivity stems from the electronic properties of the histidine side chain and the stabilizing effects of the trityl protecting group.

Comparative kinetic studies reveal that Fmoc-His(Trt)-OPfp couples significantly faster than the corresponding free carboxylic acid activated with standard coupling reagents. The reaction rate enhancement is approximately 10-20 fold compared to N,N-dicyclohexylcarbodiimide (DCC) activation, highlighting the superior activation properties of the pentafluorophenyl ester functionality [6].

Comparative Reactivity with 2,4,5-Trichlorophenyl Esters

The comparative analysis of Fmoc-His(Trt)-OPfp versus 2,4,5-trichlorophenyl (Tcp) esters reveals significant differences in reactivity, stability, and synthetic utility. This comparison provides crucial insights into the selection criteria for active ester systems in peptide synthesis applications [11] [6].

Reactivity Order and Coupling Efficiency

Kinetic studies have established a clear reactivity hierarchy among phenolic active esters: OPfp > OTcp > ONp (where ONp represents 4-nitrophenyl esters) [11]. This reactivity order correlates directly with the electron-withdrawing capacity of the phenolic leaving group and the corresponding stability of the phenoxide anion formed upon nucleophilic substitution.

Fmoc-His(Trt)-OPfp demonstrates superior coupling kinetics compared to the corresponding 2,4,5-trichlorophenyl ester, with reaction completion times of 35 minutes versus 50 minutes respectively under identical reaction conditions without base catalysis [6]. This 30% improvement in reaction rate translates to enhanced synthetic efficiency and reduced potential for side reactions that may occur during extended reaction periods.

The enhanced reactivity of pentafluorophenyl esters stems from the cumulative electron-withdrawing effects of five fluorine substituents compared to the three chlorine substituents in 2,4,5-trichlorophenyl esters [1] [12]. The fluorine substituents create a more electrophilic carbonyl carbon and a more stable leaving group, both factors contributing to accelerated nucleophilic acyl substitution kinetics.

Stability and Hydrolysis Resistance

Hydrolytic stability represents a critical parameter for active ester systems, particularly in aqueous or humid reaction environments. Fmoc-His(Trt)-OPfp exhibits superior hydrolysis resistance compared to N-hydroxysuccinimidyl (NHS) esters and demonstrates comparable or enhanced stability relative to 2,4,5-trichlorophenyl esters [1] [4].

The enhanced hydrolytic stability of pentafluorophenyl esters arises from the electronic properties of the pentafluorophenyl group, which reduces the nucleophilicity of water molecules toward the ester carbonyl. Additionally, the steric environment created by the fluorine substituents provides some protection against hydrolytic attack [13] [2]. This stability advantage becomes particularly important in automated synthesis systems where reagent solutions may be stored for extended periods.

Comparative hydrolysis studies indicate that 2,4,5-trichlorophenyl esters show moderate stability under ambient conditions but may undergo gradual decomposition in the presence of trace moisture or basic conditions [14] [15]. The chlorinated phenol byproducts from Tcp ester hydrolysis also present environmental and safety concerns that are less pronounced with pentafluorophenol byproducts [16] [17].

Solvent Compatibility and Reaction Conditions

Solvent compatibility studies reveal significant differences between pentafluorophenyl and 2,4,5-trichlorophenyl ester systems. Fmoc-His(Trt)-OPfp demonstrates excellent solubility and reactivity in standard peptide synthesis solvents including N,N-dimethylformamide (DMF), dichloromethane (DCM), and N-methylpyrrolidone (NMP) [8] [18] [19].

2,4,5-Trichlorophenyl esters show more limited solvent compatibility, with reduced solubility in polar aprotic solvents commonly used in peptide synthesis [14] [20]. This solubility limitation can lead to heterogeneous reaction conditions that may reduce coupling efficiency and increase the potential for incomplete reactions.

The solvent compatibility advantages of pentafluorophenyl esters extend to compatibility with various base systems used in peptide synthesis. DIPEA, triethylamine, and other tertiary amines show excellent compatibility with OPfp systems, providing flexible options for reaction optimization [7] [21]. The base compatibility is particularly important for reactions involving sensitive substrates that require careful pH control to minimize side reactions.

Synthetic Accessibility and Cost Considerations

The synthetic preparation of Fmoc-His(Trt)-OPfp versus the corresponding 2,4,5-trichlorophenyl ester involves different synthetic strategies and cost considerations. Pentafluorophenyl esters can be prepared through established protocols using pentafluorophenol and standard coupling reagents such as N,N-dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide [22] [9].

The preparation of pentafluorophenyl esters generally proceeds under milder conditions with fewer byproducts compared to Tcp ester synthesis [4] [9]. Recent advances in electrochemical synthesis methods have further improved the accessibility and environmental profile of pentafluorophenyl ester preparation [4] [5].

Solvent and Base Effects on Coupling Reaction Rates

The influence of solvent and base systems on Fmoc-His(Trt)-OPfp coupling reactions represents a critical aspect of reaction optimization that directly impacts both reaction kinetics and product quality. Understanding these effects enables rational selection of reaction conditions to maximize coupling efficiency while minimizing undesired side reactions [7] [23] [19].

Solvent Effects on Reaction Kinetics

N,N-Dimethylformamide (DMF) serves as the standard solvent for most Fmoc-His(Trt)-OPfp coupling reactions due to its excellent solvating properties for both the protected amino acid derivative and the growing peptide chain [18] [23] [19]. DMF provides optimal solvation of the polar amide functionalities while maintaining sufficient polarity to stabilize charged transition states during the coupling process.

The effectiveness of DMF stems from its ability to dissolve both the Fmoc-His(Trt)-OPfp substrate and typical peptide nucleophiles, creating homogeneous reaction conditions that favor rapid kinetics [23]. Additionally, DMF does not interfere with the pentafluorophenyl ester activation mechanism and remains inert toward the piperidine base used for Fmoc deprotection in subsequent synthetic steps [19].

Dichloromethane (DCM) presents a less polar alternative that may reduce the solvation of ionic transition states but offers advantages in terms of chemical inertness and compatibility with acid-sensitive protecting groups [19]. Studies indicate that DCM may not provide optimal solvation for extended peptide chains, potentially leading to reduced coupling efficiency in longer sequences [24] [19]. However, DCM shows excellent compatibility with Fmoc-His(Trt)-OPfp and can be particularly useful for couplings involving hydrophobic peptide segments.

N-Methylpyrrolidone (NMP) has emerged as a preferred solvent for many peptide synthesis applications due to its superior solvating properties compared to DMF [19]. NMP efficiently solvates both the resin-bound peptide and the incoming Fmoc-His(Trt)-OPfp, often resulting in improved coupling yields compared to DMF-based reactions [24] [19]. The enhanced solvation properties of NMP become particularly important for difficult coupling reactions involving sterically hindered or aggregation-prone sequences.

Binary Solvent Systems and Optimization

Recent investigations have identified binary solvent mixtures as superior alternatives to single-solvent systems for pentafluorophenyl ester coupling reactions [19] [25]. DMF/DCM mixtures combine the solvating advantages of DMF with the chemical inertness of DCM, resulting in enhanced reaction rates and improved product purity compared to either solvent alone [19].

The optimal DMF/DCM ratio varies depending on the specific peptide sequence and coupling conditions, but typical ratios range from 1:1 to 3:1 (DMF:DCM) [19]. These binary systems provide improved temperature stability and reduced potential for solvent-mediated side reactions while maintaining the excellent reactivity characteristic of pentafluorophenyl ester systems.

Acetonitrile has been investigated as an alternative solvent system, particularly for specialized applications involving triphenylphosphine oxide coupling systems [26]. While not commonly used for standard Fmoc-His(Trt)-OPfp couplings, acetonitrile provides excellent chemical inertness and may offer advantages for moisture-sensitive coupling reactions [26].

Base Catalysis and Reaction Acceleration

The addition of tertiary base catalysts provides significant rate enhancements for Fmoc-His(Trt)-OPfp coupling reactions. N,N-Diisopropylethylamine (DIPEA) represents the most commonly employed base catalyst, providing 2-3 fold rate acceleration compared to uncatalyzed reactions [7] [6]. This rate enhancement stems from the ability of DIPEA to facilitate proton transfer processes during the nucleophilic acyl substitution mechanism.

The optimal DIPEA concentration typically ranges from 0.75 to 1.0 equivalents relative to the Fmoc-His(Trt)-OPfp substrate [6]. Higher base concentrations may lead to premature Fmoc deprotection or other base-mediated side reactions, while insufficient base loading results in suboptimal coupling kinetics [7] [27].

Triethylamine provides an alternative base catalyst with similar effectiveness to DIPEA but different steric and electronic properties [26] [27]. The choice between DIPEA and triethylamine often depends on the specific reaction requirements and the potential for base-mediated side reactions with particular peptide sequences.

1-Hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) serve dual roles as both coupling additives and weak base catalysts [8] [7] [21]. These additives not only enhance coupling rates but also suppress racemization and other side reactions that may occur during peptide bond formation [28] [29] [7]. The combination of Fmoc-His(Trt)-OPfp with HOBt provides particularly effective coupling conditions with minimal D-histidine formation [8] [30].

Temperature Effects and Reaction Optimization

Temperature optimization studies reveal that Fmoc-His(Trt)-OPfp coupling reactions proceed efficiently across a broad temperature range, from room temperature to elevated conditions approaching 90°C [31]. Room temperature conditions (20-25°C) provide adequate reaction rates for most applications while minimizing the potential for thermally induced side reactions [9] [31].

Elevated temperature conditions (50-90°C) can provide significant rate enhancements, particularly for difficult coupling reactions involving sterically hindered or aggregation-prone sequences [31]. However, elevated temperatures also increase the potential for racemization and other side reactions, requiring careful optimization of reaction conditions to balance reaction rate against product quality [31].

Microwave-assisted coupling conditions have been successfully employed with Fmoc-His(Trt)-OPfp systems, providing rapid heating and enhanced reaction kinetics while maintaining precise temperature control [31] [32]. These conditions are particularly effective for challenging coupling reactions that may be sluggish under conventional thermal conditions.

Water Content and Reaction Environment

The water content of the reaction environment significantly impacts both the stability of Fmoc-His(Trt)-OPfp and the coupling reaction kinetics [13] [24]. Anhydrous conditions are essential to prevent hydrolysis of the pentafluorophenyl ester functionality and to maintain optimal coupling efficiency.

Standard techniques for maintaining anhydrous conditions include the use of activated molecular sieves, storage of solvents over appropriate drying agents, and conducting reactions under inert atmosphere conditions [13] [9]. These precautions are particularly important for automated synthesis systems where reagent solutions may be stored for extended periods.

XLogP3

9.9

Dates

Last modified: 08-15-2023

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